N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide, often referred to as a thiazole derivative, belongs to the class of heterocyclic organic compounds. Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. They are part of the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. Thiazoles find natural occurrence in Vitamin B1 (thiamine) and serve as parent compounds for various chemical derivatives .
Properties
Molecular Formula |
C18H21N3O5S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C18H21N3O5S/c1-13-11-16(22)12-18(24)20(13)9-7-17(23)19-14-3-5-15(6-4-14)21-8-2-10-27(21,25)26/h3-6,11-12,22H,2,7-10H2,1H3,(H,19,23) |
InChI Key |
NYWZRIWOVBVSLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)O |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide may involve cyclization reactions, condensations, and functional group transformations. Industrial production methods typically optimize these routes for efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its diverse applications.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide has found applications in:
Medicine: As potential antitumor and cytotoxic agents.
Chemistry: As a building block for designing novel compounds.
Industry: In the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical accelerators.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare thiazole derivatives to related molecules to highlight their unique properties and applications.
Remember that scientific advancements continually expand our understanding of compounds like N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide is a synthetic compound that exhibits a range of biological activities due to its unique structural features. This compound incorporates a thiazolidine ring and a pyridinone moiety, which are known for their pharmacological potential. This article reviews the biological activities associated with this compound, including its anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 401.5 g/mol. Below is the chemical structure representation:
| Property | Details |
|---|---|
| Molecular Formula | C19H23N5O3S |
| Molecular Weight | 401.5 g/mol |
| Structural Features | Thiazolidine ring, Pyridinone |
Anticancer Activity
Research indicates that compounds with thiazolidine structures often exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. A study highlighted that certain thiazolidinone derivatives can arrest the cell cycle at the S phase, demonstrating their potential as anticancer agents .
Case Study:
A specific derivative demonstrated an IC50 value of 10 µM against breast cancer cell lines, indicating potent activity in inhibiting tumor growth.
Antimicrobial Activity
The presence of the thiazolidine ring contributes to the antimicrobial effects of this compound. Studies have shown that various thiazolidinone derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
Antiviral Activity
Thiazolidinone derivatives have also been explored for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication through various mechanisms.
Case Study:
Research on similar compounds indicated effective inhibition against the dengue virus with an IC50 value of 13 µg/mL for related thiazolidinone derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. Thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and insulin sensitivity.
Research Findings:
A study found that a related thiazolidine derivative reduced pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
